molecular formula C12H6ClF2NO B3023724 2-Chloro-5-(2,4-difluorobenzoyl)pyridine CAS No. 80099-96-3

2-Chloro-5-(2,4-difluorobenzoyl)pyridine

Cat. No. B3023724
CAS RN: 80099-96-3
M. Wt: 253.63 g/mol
InChI Key: JXURZTPEQAIESA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloro- and fluoro-substituted pyridine derivatives can involve several steps, including reactions with (\beta)-lactam carbenes, Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. For example, the one-pot reaction of (\beta)-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produced novel imidazo[1,2-a]pyridine derivatives . Another synthesis route for a related compound, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, started from nicotinamide and involved Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% .

Molecular Structure Analysis

The molecular structure of chloro- and fluoro-substituted pyridine derivatives can be characterized using techniques such as single crystal X-ray diffraction, which provides information on the crystallographic system, space group, and bond lengths . The presence of halogen atoms like chlorine and fluorine can influence the molecular geometry and the formation of hydrogen bonding interactions within the crystal structure .

Chemical Reactions Analysis

Chloro- and fluoro-substituted pyridine derivatives can participate in various chemical reactions, including cross-coupling reactions, which are facilitated by the presence of a chlorine atom that can be used for further functionalization . These compounds can also form hydrogen bonds, as seen in the crystal structure of 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride, which features a system of N-H⋯Cl- and O-H⋯Cl- hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and fluoro-substituted pyridine derivatives are influenced by their molecular structure and the presence of halogen atoms. These properties can be investigated using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . Computational methods like density functional theory (DFT) can be used to calculate molecular geometry, vibrational frequencies, and other properties such as HOMO–LUMO energy gap, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties .

Mechanism of Action

Mode of Action

Pyridine derivatives can participate in various chemical reactions, such as nucleophilic substitution and oxidation . The compound’s interaction with its targets could lead to changes in the target’s function, potentially altering cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine . These factors could include pH, temperature, and the presence of other molecules that could interact with the compound.

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO/c13-11-4-1-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXURZTPEQAIESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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